molecular formula C18H19ClN4O2S B2810599 N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide CAS No. 1209566-03-9

N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide

Cat. No.: B2810599
CAS No.: 1209566-03-9
M. Wt: 390.89
InChI Key: PRPVUZWOVNFSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a chloropyridine and a methylsulfanyl pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine to obtain 5-chloropyridine. This intermediate is then subjected to a series of reactions including acylation, nucleophilic substitution, and cyclization to form the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway it regulates .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide
  • (5-Chloro-2-pyridinyl)acetic acid

Uniqueness

N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and materials science .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(2-methylsulfanylpyridine-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-26-17-14(3-2-8-20-17)18(25)23-9-6-12(7-10-23)16(24)22-15-5-4-13(19)11-21-15/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPVUZWOVNFSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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